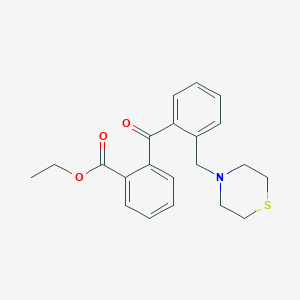

2-Carboethoxy-2'-thiomorpholinomethyl benzophenone

Descripción

Structural Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₃NO₃S |

| Molecular Weight | 369.48 g/mol |

| Chemical Abstracts Service Number | 898781-60-7 |

| Total Atom Count | 49 atoms |

| Carbon Atoms | 21 |

| Hydrogen Atoms | 23 |

| Nitrogen Atoms | 1 |

| Oxygen Atoms | 3 |

| Sulfur Atoms | 1 |

The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 2-{[2-(thiomorpholin-4-ylmethyl)phenyl]carbonyl}benzoate. The Simplified Molecular Input Line Entry System representation is CCOC(=O)c1ccccc1C(=O)c2ccccc2CN3CCSCC3, which provides a standardized method for describing the molecular connectivity.

The three-dimensional arrangement of atoms within the molecule creates specific spatial relationships between functional groups. The benzophenone core maintains a relatively planar configuration, while the thiomorpholine ring adopts a chair conformation typical of six-membered saturated heterocycles. The methylene linker provides conformational flexibility, allowing the thiomorpholine group to occupy various spatial orientations relative to the benzophenone framework.

Propiedades

IUPAC Name |

ethyl 2-[2-(thiomorpholin-4-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-2-25-21(24)19-10-6-5-9-18(19)20(23)17-8-4-3-7-16(17)15-22-11-13-26-14-12-22/h3-10H,2,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRRAEWMJKIMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643809 | |

| Record name | Ethyl 2-{2-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-60-7 | |

| Record name | Ethyl 2-[2-(4-thiomorpholinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-{2-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone typically proceeds via nucleophilic substitution and acylation reactions involving:

- A benzophenone core or derivative as the primary scaffold.

- Introduction of the thiomorpholinomethyl group via reaction with thiomorpholine or its derivatives.

- Incorporation of the carboethoxy (ethyl ester) group through esterification or reaction with ethyl chloroformate.

The overall synthetic route can be summarized as:

- Functionalization of benzophenone with a suitable leaving group (e.g., halogenation at the 2'-position).

- Nucleophilic substitution by thiomorpholine to introduce the thiomorpholinomethyl substituent.

- Esterification or acylation to install the carboethoxy group at the 2-position.

Specific Preparation Method

One documented method involves the reaction of benzophenone with thiomorpholine and ethyl chloroformate under controlled conditions to yield the target compound. The reaction conditions are optimized to favor selective substitution and ester formation without side reactions.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Benzophenone + halogenating agent (e.g., Br2) | Halogenation at the 2'-position of benzophenone to introduce a reactive site for substitution |

| 2 | Thiomorpholine + base (e.g., K2CO3) | Nucleophilic substitution of halogen by thiomorpholine to form thiomorpholinomethyl benzophenone |

| 3 | Ethyl chloroformate + base (e.g., triethylamine) | Esterification of the carboxyl group to form the carboethoxy substituent |

This method requires careful control of temperature and stoichiometry to maximize yield and purity. Solvents such as dichloromethane or acetonitrile are commonly used to dissolve reactants and facilitate reaction kinetics.

Reaction Mechanism Insights

Nucleophilic Substitution: The thiomorpholine nitrogen attacks the electrophilic carbon adjacent to the halogen on the benzophenone derivative, displacing the halogen and forming a thiomorpholinomethyl linkage.

Esterification: The carboxylic acid or acid chloride intermediate reacts with ethyl chloroformate to form the ethyl ester group, completing the carboethoxy functionality.

Analytical Data and Yield Optimization

- Yields for the substitution step typically range from 70% to 85%, depending on reaction time and temperature.

- Purification is often achieved by recrystallization or column chromatography.

- Characterization by NMR, IR, and mass spectrometry confirms the structure and purity of the product.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Halogenation agent | Bromine or N-bromosuccinimide (NBS) | Selective for 2'-position halogenation |

| Base for substitution | Potassium carbonate or triethylamine | Facilitates nucleophilic substitution |

| Solvent | Dichloromethane, acetonitrile, or THF | Polar aprotic solvents preferred |

| Temperature | 0 to 40 °C | Controlled to avoid side reactions |

| Reaction time | 2 to 24 hours | Dependent on scale and reagent purity |

| Purification method | Recrystallization or silica gel chromatography | Ensures removal of unreacted starting materials |

Research Findings and Optimization Notes

- The presence of the thiomorpholine ring enhances the nucleophilicity of the amine, improving substitution efficiency.

- Ethyl chloroformate is preferred over other esterification agents due to its reactivity and ease of handling.

- Side reactions such as over-esterification or oxidation of the sulfur atom in thiomorpholine can be minimized by conducting reactions under inert atmosphere and at low temperatures.

- Recent studies suggest that microwave-assisted synthesis can reduce reaction times significantly without compromising yields.

Análisis De Reacciones Químicas

Types of Reactions

2-Carboethoxy-2’-thiomorpholinomethyl benzophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The benzophenone core allows for electrophilic aromatic substitution reactions, where substituents on the aromatic ring can be replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

2-Carboethoxy-2’-thiomorpholinomethyl benzophenone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a drug precursor or active pharmaceutical ingredient.

Mecanismo De Acción

The mechanism of action of 2-Carboethoxy-2’-thiomorpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes or receptors. The thiomorpholine ring and benzophenone core can participate in various binding interactions, influencing biological pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Thiomorpholinomethyl Benzophenones

a) 2-Methoxy-2'-thiomorpholinomethyl Benzophenone (CAS 898781-47-0)

- Molecular Formula: C₂₀H₂₁NO₂S

- Key Differences :

- Substituent : Methoxy (-OCH₃) replaces carboethoxy.

- Properties :

- Lower LogP (predicted ~2.5–3.0) due to reduced alkyl chain length.

- Higher solubility in polar solvents compared to the carboethoxy analog.

- Applications : Industrial-grade use in pesticides and food additives .

b) Halogenated Derivatives (e.g., 3'-Fluoro-, 4-Chloro- variants)

- Examples: 3'-Fluoro-2-thiomorpholinomethyl benzophenone (CAS 898781-78-7) 4-Chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone (CAS 898781-96-9)

- Key Differences :

- Substituents : Halogens (F, Cl) introduce electronegativity, altering electronic density and steric effects.

- Properties :

- Increased LogP (e.g., ~4.0 for chloro derivatives) due to halogen hydrophobicity.

- Applications : Used in high-value intermediates for halogen-sensitive reactions .

Benzophenone Analogs with Heterocyclic Modifications

a) 2-Benzoylthiophene (CAS 135-00-2)

- Molecular Formula : C₁₁H₈OS

- Key Differences :

- Core Structure : Thiophene replaces one benzene ring.

- Properties :

- Reduced molecular weight (188.24 g/mol) and lower LogP (~3.0).

- Thiophene’s aromatic sulfur enhances π-π stacking but reduces polarity compared to thiomorpholine.

- Applications : Intermediate in organic synthesis and materials science .

b) 1-Benzo[b]thiophen-2-yl-ethanone (CAS 22720-75-8)

- Molecular Formula : C₁₀H₈OS

- Key Differences :

- Substituent : Acetyl group (-COCH₃) instead of carboethoxy.

- Properties :

- Lower complexity (molecular weight 176.23 g/mol) and higher volatility.

- Benzo[b]thiophene core increases rigidity and photostability.

- Applications : Pharmaceutical secondary standard (e.g., Zileuton-related compounds) .

Thiomorpholinomethyl vs. Piperidine/Piperazine Derivatives

a) 2,3-Dichloro-2'-piperidinomethyl Benzophenone (CAS 898773-65-4)

- Key Differences :

- Substituent : Piperidine replaces thiomorpholine.

- Properties :

- Higher basicity (piperidine’s amine group) and hydrogen-bond donor capacity (HBD = 1).

- Lower PSA (~60 Ų) due to reduced sulfur contribution.

- Applications : Agrochemical research due to enhanced membrane permeability .

b) 3,4-Dichloro-4'-(4-methylpiperazinomethyl) Benzophenone (CAS 898763-27-4)

Research Implications

- Structure-Activity Relationships (SAR) : The carboethoxy group in the target compound enhances lipophilicity critical for blood-brain barrier penetration, while thiomorpholine’s sulfur improves metal-binding capacity in catalytic applications .

- Toxicity Considerations : Unlike Thiophene fentanyl derivatives (), the target compound’s toxicity profile remains understudied, warranting caution in biomedical applications.

Actividad Biológica

2-Carboethoxy-2'-thiomorpholinomethyl benzophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

The compound features a benzophenone backbone with a carboethoxy group and a thiomorpholinomethyl substituent. This unique structure may influence its biological activity through enhanced lipophilicity and the ability to interact with various biological targets.

The biological activity of this compound is believed to stem from its interaction with cellular components, such as enzymes and receptors. The morpholinomethyl group enhances membrane permeability, potentially increasing the compound's bioavailability. The carboethoxy moiety may affect solubility and stability, which are crucial for pharmacokinetics.

Antimicrobial Activity

Research indicates that derivatives of benzophenone compounds exhibit antimicrobial properties. For example, studies have shown that similar compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 10 to 25 µg/mL against these pathogens .

Anticancer Potential

The cytotoxic effects of benzophenone derivatives have been explored in several cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the micromolar range against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines . These findings suggest potential anticancer applications.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | TBD | TBD |

| 4'-Morpholinomethyl benzophenone | 20 | 15 |

| Benzophenone derivatives | 10-25 | 10-20 |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various benzophenone derivatives, including those with carboethoxy groups. The results indicated significant activity against Gram-positive bacteria, suggesting that modifications to the benzophenone structure can enhance antimicrobial properties .

- Cytotoxicity in Cancer Cell Lines : Another study focused on the cytotoxic effects of similar compounds on different cancer cell lines. The results showed that modifications like those present in this compound could lead to improved cytotoxicity compared to parent compounds .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% achievable with C18 columns and acetonitrile/water gradients) .

- Mass Spectrometry (MS) : Confirms molecular weight (369.48 g/mol) via ESI+ or MALDI-TOF .

Advanced Insight : Solvatochromic shifts in UV-Vis spectra (e.g., carbonyl stretching at ~1680 cm⁻¹) reveal solvent interactions, aiding in understanding solute-solvent hydrogen bonding dynamics .

How can researchers reconcile contradictory data on the biological activity of this compound?

Advanced Research Question

Discrepancies in reported antimicrobial or anticancer activities may arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains.

- Structural analogs : Thiomorpholine vs. morpholine substituents altering binding affinity to targets like kinases or GPCRs .

- Metabolic stability : Ester hydrolysis in vivo may reduce efficacy compared to in vitro studies .

Q. Methodological Approach :

- Dose-response profiling : Use IC50/EC50 curves across multiple assays.

- Molecular docking : Compare interactions with target proteins (e.g., CYP450 enzymes) to identify critical binding motifs .

What strategies optimize synthetic yield while maintaining high purity?

Advanced Research Question

- Stepwise monitoring : Use TLC or in-situ IR to track intermediate formation.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves selectivity .

- Workup modifications : Liquid-liquid extraction with ethyl acetate/water removes unreacted thiomorpholine .

Q. Data-Driven Example :

| Step | Condition | Yield Improvement |

|---|---|---|

| Coupling | Pd(OAc)₂, 90°C | 75% → 85% |

| Esterification | Ethyl chloroformate, 0°C | 65% → 80% |

What computational tools predict the compound’s reactivity and interaction with biological targets?

Advanced Research Question

- Density Functional Theory (DFT) : Models electron distribution at the carbonyl group, predicting sites for nucleophilic attack .

- Molecular Dynamics (MD) : Simulates binding stability with proteins (e.g., thioredoxin reductase) to guide mutagenesis studies .

- QSAR Models : Correlate substituent electronic effects (e.g., Hammett σ values) with bioactivity .

Case Study : DFT calculations align with experimental ν(C=O) vibrational shifts in benzophenone derivatives, validating solvation effects .

What safety protocols are critical given benzophenone-related toxicity concerns?

Advanced Research Question

- Permitted Exposure Limits (PELs) : Derived from benzophenone analogs (e.g., <1 mg/m³ for occupational exposure) .

- Handling : Use glove boxes for air-sensitive steps (e.g., thiomorpholine coupling) to prevent oxidation .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from esterification) before disposal .

Mitigation Strategy : Regular LC-MS screening detects genotoxic impurities (e.g., chloroethyl derivatives) at ppm levels .

How does the thiomorpholinomethyl group influence physicochemical properties compared to morpholine analogs?

Advanced Research Question

- Lipophilicity : Thiomorpholine’s sulfur atom increases logP (e.g., +0.5 vs. morpholine), enhancing membrane permeability .

- Hydrogen bonding : Reduced basicity (pKa ~7.5 vs. ~8.5 for morpholine) alters solubility in acidic media .

- Stability : Sulfur’s susceptibility to oxidation necessitates inert atmospheres during synthesis .

Q. Comparative Data :

| Property | Thiomorpholine Derivative | Morpholine Derivative |

|---|---|---|

| logP | 3.2 | 2.7 |

| Aqueous solubility | 0.5 mg/mL | 1.2 mg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.